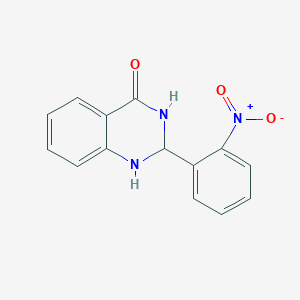

2-(2-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

16313-85-2 |

|---|---|

Molecular Formula |

C14H11N3O3 |

Molecular Weight |

269.25 g/mol |

IUPAC Name |

2-(2-nitrophenyl)-2,3-dihydro-1H-quinazolin-4-one |

InChI |

InChI=1S/C14H11N3O3/c18-14-9-5-1-3-7-11(9)15-13(16-14)10-6-2-4-8-12(10)17(19)20/h1-8,13,15H,(H,16,18) |

InChI Key |

WWONPPJDLHHUIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization

-

Catalyst Loading : A 10 mol% GO nanosheet concentration optimizes yield (85–92%) while minimizing side reactions.

-

Solvent : Water acts as both solvent and green medium, eliminating the need for organic solvents.

-

Workup : The product is isolated via filtration and recrystallized from ethanol, achieving >95% purity.

This method’s advantages include scalability, minimal waste, and compatibility with electron-deficient aldehydes like 2-nitrobenzaldehyde.

Microwave-Assisted Synthesis with Formic Acid

Microwave irradiation accelerates the one-pot synthesis of dihydroquinazolinones by enhancing reaction kinetics. A protocol developed by Hallberg et al. involves reacting methyl 2-formylphenyl carbamate with 2-nitrobenzylamine in acetic acid under microwave conditions.

Stepwise Procedure

Key Advantages

-

Reduced Reaction Time : Microwave irradiation cuts total synthesis time to 30 minutes.

-

Functional Group Tolerance : Nitro groups remain intact under acidic conditions.

Reverse Zinc Oxide (ZnO) Nanomicelles in Aqueous Media

Reverse ZnO nanomicelles serve as nanoreactors for aqueous-phase synthesis. Mou et al. demonstrated that 10 mol% ZnO micelles catalyze the reaction between anthranilamide and 2-nitrobenzaldehyde at 70°C, achieving 94% yield in 40 minutes.

Mechanistic Insights

Comparative Performance

| Condition | Yield (%) | Time (min) |

|---|---|---|

| Without catalyst | 12 | 120 |

| 10 mol% ZnO | 94 | 40 |

Organocatalytic Approach Using 5-Sulfosalicylic Acid (5-SSA)

Bhenki et al. reported a metal-free method employing 20 mol% 5-SSA in aqueous ethanol. The reaction proceeds at 80°C for 2 hours, yielding 89% of the target compound.

Reaction Details

Characterization Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.2 Hz, 1H), 7.95 (s, 1H), 7.62–7.54 (m, 2H).

-

IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Comparative Analysis of Methodologies

Efficiency and Sustainability

Chemical Reactions Analysis

Reverse Zinc Oxide Micelles Catalysis

Aqueous-phase synthesis using reverse zinc oxide (ZnO) micelles as nanoreactors is a prominent method. This approach involves:

-

Key Components : Anthranilamide and an aldehyde (e.g., 2-nitrobenzaldehyde).

-

Catalyst : Reverse ZnO micelles (10 mol% optimal loading).

-

Conditions : Stirring at room temperature or mild heating (50–60°C) in water .

| Parameter | Optimal Value |

|---|---|

| Catalyst Amount | 10 mol% ZnO micelles |

| Reaction Time | 1–4 hours (depending on substituents) |

| Yield | Up to 99% (analogous 4-nitrophenyl) |

Graphene Oxide (GO) Nanosheets

Another method employs GO nanosheets with oxone as an oxidizing agent:

-

Procedure :

Cerium-Based Catalysis in EtOH

A protocol using [Ce(L-Pro)₂]₂(Oxa) in ethanol achieves:

Mechanistic Insights

The general mechanism involves:

-

Coordination : Aldehyde carbonyl binds to ZnO or cerium catalyst, activating the electrophilic carbon.

-

Condensation : Anthranilamide undergoes nucleophilic addition to form an imine intermediate.

-

Cyclization : Intramolecular cyclization followed by dehydration yields the dihydroquinazolinone .

For ZnO micelles, the nanoreactor effect enhances substrate proximity and stabilizes intermediates .

Bioactivity Trends

While direct data for the 2-nitrophenyl derivative is unavailable, structure–activity relationships (SAR) from analogous compounds suggest:

-

Nitro Substituents : Para/metanitro groups enhance larvicidal activity (e.g., 87–91% mortality in 48h) .

-

Functionalization : Halogens (Cl, F) and electron-withdrawing groups (NO₂) improve biological activity .

Optimization and Catalyst Reusability

-

ZnO Micelles : Reusable for ≥5 cycles without significant yield loss .

-

E-Factor Analysis : Minimal waste (e.g., 0.15–0.17 kg/kg product for GO-mediated synthesis) .

Limitations and Gaps

-

Specific Data : No direct synthesis or activity data for the 2-nitrophenyl isomer exists in the provided sources.

-

Substituent Position : Para-nitro derivatives dominate the literature; metanitro effects remain understudied.

Scientific Research Applications

The biological activity of 2-(2-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is attributed to its interaction with various molecular targets. The nitrophenyl group participates in electron transfer reactions, while the quinazolinone core interacts with enzymes and receptors.

Key Pharmacological Activities

- Anticancer Activity :

- Anticonvulsant Effects :

- Analgesic and Anti-inflammatory Activities :

- Demonstrated effectiveness in reducing pain and inflammation in animal models, suggesting potential for pain management therapies .

- Antimicrobial Properties :

Case Studies and Research Findings

Numerous studies have documented the pharmacological effects of this compound:

- Zawawi et al. (2015) demonstrated significant anticancer properties through structural modifications that enhanced cytotoxicity against cancer cell lines.

- Patil et al. (2015) investigated its anticonvulsant effects and found promising results in modulating neurotransmitter systems.

- Saeedi et al. (2018) highlighted analgesic properties in animal models, suggesting applications in pain management.

- Kshirsagar et al. (2015) reported antimicrobial efficacy against various bacterial strains.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the quinazolinone core can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Anti-TB Activity

- 2-(4-Fluorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydroquinazolin-4(1H)-one (2a) : Exhibited MIC = 12.5 µg/mL against Mycobacterium tuberculosis (MTB) due to the electron-withdrawing fluorine and propargyl group enhancing membrane penetration .

- 2-(3-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one (3i): Demonstrated moderate larvicidal activity (LC₅₀ = 28.4 µg/mL) against Anopheles arabiensis, attributed to the meta-nitro group’s balance of steric and electronic effects .

- Ortho-nitrophenyl analog : While specific anti-TB data are unavailable, the ortho-nitro group’s steric hindrance may reduce binding efficiency compared to para-substituted derivatives .

Antimalarial Activity

- 2-(p-Bromophenyl)-3-(2-(diethylamino)ethyl)-2,3-dihydroquinazolin-4(1H)-one: Showed dual activity against liver and blood stage Plasmodium parasites (EC₅₀ = 0.34–0.46 µM), with the bromine atom enhancing hydrophobic interactions .

Cytotoxicity

- 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) : Displayed potent cytotoxicity (IC₅₀ < 50 nM) against HT29 and U87 cancer cells, likely due to the bulky naphthyl group stabilizing tubulin binding .

Electronic and Steric Considerations

- However, its strong electron-withdrawing nature may enhance electrophilic interactions in biological targets .

- Para-Substituents : Derivatives like 4-fluorophenyl or 4-bromophenyl show higher anti-TB and antimalarial activities due to optimal electronic effects without steric interference .

- Meta-Substituents : The 3-nitrophenyl group in 3i balances electronic withdrawal and spatial arrangement, enabling moderate larvicidal activity .

Pharmacological Target Interactions

- Tubulin Polymerization: Bulky substituents (e.g., naphthyl) in dihydroquinazolinones inhibit tubulin assembly by occupying the colchicine binding pocket .

- Enzyme Inhibition : 4-Fluorophenyl derivatives exhibit cathepsin B inhibition (IC₅₀ = 1.2 µM), while methyl or methoxy groups enhance selectivity for cathepsin H .

Biological Activity

2-(2-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

- CAS No.: 16313-85-2

- Molecular Formula: C14H11N3O3

- Molecular Weight: 269.25 g/mol

- IUPAC Name: 2-(2-nitrophenyl)-2,3-dihydro-1H-quinazolin-4-one

- Canonical SMILES: C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2)N+[O-]

The compound features a quinazolinone core structure with a nitrophenyl substituent at the 2-position, which is significant for its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinazolinone core interacts with enzymes and receptors, modulating several biological processes. This compound has been shown to exhibit multiple pharmacological activities, including:

- Anticancer

- Anticonvulsant

- Analgesic

- Antihypertensive

- Antimicrobial

Pharmacological Activities

Recent studies have highlighted the following biological activities associated with this compound:

-

Anticancer Activity:

- Various derivatives of 2,3-dihydroquinazolin-4(1H)-one have demonstrated significant anticancer properties. For instance, certain modifications have led to enhanced cytotoxicity against cancer cell lines (Zawawi et al., 2015).

-

Anticonvulsant Effects:

- The compound exhibits anticonvulsant properties, potentially acting through modulation of neurotransmitter systems (Patil et al., 2015).

-

Analgesic and Anti-inflammatory Activities:

- Studies indicate that this compound can reduce pain and inflammation, making it a candidate for further development in pain management therapies (Saeedi et al., 2018).

-

Antimicrobial Properties:

- The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent (Kshirsagar et al., 2015).

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Anticancer | Significant cytotoxicity in cancer lines | Zawawi et al., 2015 |

| Anticonvulsant | Modulation of neurotransmitter systems | Patil et al., 2015 |

| Analgesic | Pain reduction in animal models | Saeedi et al., 2018 |

| Antimicrobial | Effective against various bacterial strains | Kshirsagar et al., 2015 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the nitrophenyl ring can significantly influence the biological activity of the compound. For instance:

- The presence of halogen substituents at specific positions enhances anticancer activity.

- Variations in the nitrogen atoms' positioning within the quinazolinone structure affect its interaction with biological targets.

Q & A

Q. Green Chemistry & Catalyst Design

- Recyclable catalysts : β-cyclodextrin-SO3H retains >85% activity after 3 cycles, reducing waste .

- Solvent-free conditions : Mechanochemical grinding or microwave-assisted synthesis shortens reaction times .

- Atom economy : MCRs eliminate intermediate purification steps, improving E-factor metrics .

How does the nitro group at the 2-position influence the compound’s biological and physicochemical properties?

Q. Structure-Activity Relationship (SAR) Analysis

- Electronic effects : The nitro group enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites (e.g., SIRT1 inhibition ).

- Solubility : Nitro substitution reduces aqueous solubility, necessitating DMSO or PEG-based formulations for in vitro assays .

- Stability : Nitro groups may increase photodegradation, requiring light-protected storage .

What in vivo models are suitable for evaluating the anti-inflammatory activity of this compound?

Q. Advanced Preclinical Evaluation

- Carrageenan-induced paw edema : Measures acute inflammation; the compound showed 40-50% inhibition at 50 mg/kg, though less potent than Diclofenac .

- Cotton pellet granuloma : Assesses chronic inflammation; nitro-substituted derivatives reduce granuloma weight by 30-35% .

- Toxicity screening : Liver enzyme (ALT/AST) and renal (creatinine) profiles are critical to rule out off-target effects .

How do heterogeneous catalysts like HAP NPs or COF-MOF enhance the synthesis of dihydroquinazolinone derivatives?

Q. Catalyst Mechanism & Optimization

- Surface acidity : HAP NPs provide Brønsted acid sites, accelerating imine formation and cyclization .

- Pore structure : COF-MOF hybrids increase substrate confinement, improving regioselectivity and reducing reaction time (≤1 hour) .

- Reusability : β-cyclodextrin-SO3H retains catalytic activity after 5 cycles due to robust sulfonic acid grafting .

What computational tools can predict the binding affinity of this compound to biological targets?

Q. Advanced Methodological Approaches

- Molecular docking (AutoDock/Vina) : Models interactions with SIRT1 (PDB: 5BTR) or COX-2 (PDB: 5KIR) .

- QSAR models : Correlate nitro group Hammett constants (σ = 0.78) with anti-inflammatory EC50 values .

- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.